REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:21]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)=[CH:20][C:19]3[C:18]4=[N:28][N:29]=[CH:30][N:17]4[CH:16]=[CH:15][C:14]=3[N:13]=2)=[CH:8][CH:7]=1>O1CCOCC1.Cl>[C:22]1([C:21]2[C:12]([C:9]3[CH:8]=[CH:7][C:6]([CH:2]=[O:1])=[CH:11][CH:10]=3)=[N:13][C:14]3[CH:15]=[CH:16][N:17]4[CH:30]=[N:29][N:28]=[C:18]4[C:19]=3[CH:20]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated at 25° C.
|
Type
|
CUSTOM
|
Details
|
to remove most of the dioxane
|
Type
|
ADDITION
|
Details
|
The residue was poured into ice cold water
|
Type
|
CUSTOM
|
Details
|
to give a brown solid which
|
Type
|
FILTRATION
|
Details
|
was collected via filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with toluene (×2) azeotropically the
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C(=NC=2C=CN3C(C2C1)=NN=C3)C3=CC=C(C=O)C=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |